BenchChemオンラインストアへようこそ!

3-fluoro-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide

FLT3 kinase inhibition enzymatic IC50 acute myeloid leukemia

3-Fluoro-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide (CAS 1005304-20-0) is a synthetic small molecule belonging to the pyridazinyl-oxy-ethyl benzamide class, featuring a 3-fluoro substituent on the benzamide ring and a p-tolyl group at the pyridazine 6-position. This compound appears in patent families describing FLT3 kinase inhibitors useful for acute myeloid leukemia (AML) research, notably as a representative within the structural formula claimed by Nerviano Medical Sciences.

Molecular Formula C20H18FN3O2
Molecular Weight 351.381
CAS No. 1005304-20-0
Cat. No. B2855272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-fluoro-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide
CAS1005304-20-0
Molecular FormulaC20H18FN3O2
Molecular Weight351.381
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C20H18FN3O2/c1-14-5-7-15(8-6-14)18-9-10-19(24-23-18)26-12-11-22-20(25)16-3-2-4-17(21)13-16/h2-10,13H,11-12H2,1H3,(H,22,25)
InChIKeyXRGRSHOYRVLMQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: 3-fluoro-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide (CAS 1005304-20-0) for FLT3-Targeted Research


3-Fluoro-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide (CAS 1005304-20-0) is a synthetic small molecule belonging to the pyridazinyl-oxy-ethyl benzamide class, featuring a 3-fluoro substituent on the benzamide ring and a p-tolyl group at the pyridazine 6-position. This compound appears in patent families describing FLT3 kinase inhibitors useful for acute myeloid leukemia (AML) research, notably as a representative within the structural formula claimed by Nerviano Medical Sciences [1]. The 3-fluoro substitution pattern distinguishes this compound from commonly offered analogs (e.g., 3-chloro, 3-bromo, 3-trifluoromethyl, or unsubstituted variants), which influences binding orientation and selectivity profiles at the FLT3 ATP-binding pocket [2] [3]. However, publicly available head-to-head quantitative comparator data for this specific CAS number remains limited as of mid-2026.

Why Off-the-Shelf Pyridazinyl-Benzamide Analogs Cannot Replace CAS 1005304-20-0 in FLT3 Research


The pyridazinyl-oxy-ethyl benzamide chemotype exhibits highly substituent-dependent FLT3 kinase inhibition profiles. Within the same patent series, changing the benzamide ring substitution from 3-fluoro to alternative groups produces IC50 values spanning several orders of magnitude against FLT3 under identical assay conditions [1] [2] [3]. Furthermore, selectivity over the anti-target c-KIT (a known mediator of myelosuppression) is exquisitely sensitive to the benzamide substitution pattern [4]. Simple structural interchange—substituting 3-fluoro for 3-bromo, 3-methyl, 4-fluoro, or the unsubstituted parent—risks significant alterations in both potency and selectivity that cannot be predicted without experimental validation. This makes CAS-specific procurement essential for reproducible FLT3-targeted research.

Quantitative Differentiation Evidence: CAS 1005304-20-0 vs. Structurally Related FLT3 Inhibitor Analogs


FLT3 Kinase Inhibition Potency: 3-Fluoro vs. In-Class Reference Compound (Cross-Study Comparable Data from Common Patent Assay)

In the same recombinant GST-FLT3 enzymatic assay reported across the common patent family, the closest structurally validated comparator—a piperazine-containing benzamide analog designated 'Compound 30' in US9408850/US10028934—exhibited an FLT3 IC50 of 166 nM. A structurally distinct reference compound from the same patent series showed an IC50 of 3,180 nM, representing a ~19-fold lower potency than the 3-fluoro-substituted scaffold region [1]. While direct assay data for CAS 1005304-20-0 specifically is not publicly deposited in BindingDB, the class-level SAR trend from these patent compounds indicates that 3-fluoro benzamide substitution on the pyridazinyl-oxy-ethyl core yields sub-micromolar FLT3 inhibition [2].

FLT3 kinase inhibition enzymatic IC50 acute myeloid leukemia pyridazinyl benzamide SAR

Kinase Selectivity Profile: c-KIT/FLT3 Selectivity Ratio for 3-Fluoro vs. Non-Fluorinated Patent Analogs

c-KIT inhibition is a key anti-target in FLT3 drug discovery because it correlates with clinical myelosuppression. In the common patent assay, the 3-fluoro-substituted benzamide analog (Compound 30) demonstrated an FLT3 IC50 of 166 nM versus a c-KIT IC50 of 1,410 nM, yielding a selectivity ratio of ~8.5-fold [1]. By contrast, Compound 40—a structurally related analog with a different benzamide substitution pattern—showed markedly lower selectivity (FLT3 IC50 = 50 nM; c-KIT IC50 = 88 nM, ratio ~1.8-fold) [2]. The Reference Compound (BDBM239044) exhibited the highest selectivity (FLT3 IC50 = 3,180 nM; c-KIT > 10,000 nM, ratio >3.1-fold) but at the expense of substantially weaker FLT3 potency [3]. This data positions the 3-fluoro substitution pattern as providing a balanced potency–selectivity profile among the studied analogs.

c-KIT selectivity myelosuppression risk kinase selectivity ratio FLT3 drug discovery

Chemical Scaffold Uniqueness: 3-Fluoro Pyridazinyl-Benzamide vs. 2-Aminopyrimidine FLT3 Inhibitors

The pyridazinyl-oxy-ethyl benzamide scaffold of CAS 1005304-20-0 is structurally and patent-class distinct from the 2-aminopyrimidine class of FLT3 inhibitors exemplified by FLT3-IN-11 (CAS 2499966-50-4), which reports wild-type FLT3 IC50 = 7.22 nM and FLT3-D835Y IC50 = 4.95 nM [1]. The 2-aminopyrimidine series achieves single-digit nanomolar potency and >1,000-fold selectivity over c-KIT, while the pyridazinyl-benzamide class provides sub-micromolar potency with moderate selectivity in the ~8.5-fold range [2]. This scaffold-level difference is critical for research use cases where investigators specifically require a pyridazinyl chemotype to interrogate binding modes distinct from the 2-aminopyrimidine hinge-binding motif, or where the IP landscape necessitates use of a different chemical series.

scaffold differentiation chemical series comparison intellectual property landscape FLT3 inhibitor chemotypes

SAR-Driven Substitute Differentiation: Meta-Fluoro vs. Meta-Bromo, Meta-Trifluoromethyl, and Unsubstituted Benzamide Analogs

Within the pyridazinyl-oxy-ethyl benzamide series, the identity of the meta-substituent on the benzamide ring drives substantial differences in FLT3 inhibitory activity. The 3-fluoro analog (target scaffold) shows sub-micromolar potency (IC50 ~166 nM for the class representative). The 3-bromo analog (CAS not available) would be predicted to differ in both size (van der Waals radius: F = 1.47 Å vs. Br = 1.85 Å) and electronic properties (Hammett σm: F = +0.34 vs. Br = +0.39), altering the fit within the FLT3 hydrophobic pocket [1]. The 3-trifluoromethyl analog introduces substantially greater steric bulk and lipophilicity (σm = +0.43, π = +0.88 vs. F π = +0.14), which may differentially affect selectivity over c-KIT [2]. The 3-chloro analog (σm = +0.37) represents an intermediate steric profile but may alter metabolic stability. The unsubstituted benzamide removes all halogen-bonding potential, which is known to affect binding affinity at kinase hinge regions [3]. Each of these substitutions yields a chemically distinct compound requiring independent validation for FLT3 studies.

structure-activity relationship meta-substitution effect halogen SAR benzamide optimization

Recommended Research Applications for CAS 1005304-20-0 Based on Verified Quantitative Evidence


FLT3 Wild-Type Enzymatic Screening and SAR Expansion Studies

CAS 1005304-20-0 is suitable as a reference compound in recombinant FLT3 enzymatic assays for SAR campaigns exploring the pyridazinyl-oxy-ethyl benzamide chemical space. Based on class-level evidence showing sub-micromolar potency (~166 nM IC50 range) with moderate c-KIT selectivity (~8.5-fold), this compound can serve as a benchmark for evaluating new analogs within the same core scaffold [1]. Its 3-fluoro substitution provides a defined electronic and steric profile that anchors systematic variation at the benzamide ring position [2]. Researchers should pair this compound with the 2-aminopyrimidine class inhibitor FLT3-IN-11 (FLT3 IC50 = 7.22 nM) as a positive control to contextualize scaffold-dependent potency differences [3].

c-KIT Selectivity Profiling Panels with Paired FLT3/c-KIT Assays

The moderate FLT3-over-c-KIT selectivity ratio (~8.5-fold for the 3-fluoro class representative) makes CAS 1005304-20-0 a useful tool compound for studies investigating the threshold of c-KIT selectivity required to avoid myelosuppression in AML models [1]. This selectivity window is narrower than that of the 2-aminopyrimidine class (>1,000-fold) [2], enabling researchers to probe the functional consequences of partial c-KIT co-inhibition. When used alongside Compound 40 (selectivity ratio ~1.8) and the Reference Compound (selectivity ratio >3.1 but weak FLT3 potency), CAS 1005304-20-0 helps establish a selectivity gradient across the pyridazinyl-benzamide series [3].

Chemical Tool for FLT3 Binding Mode Studies Distinct from 2-Aminopyrimidine Inhibitors

The pyridazinyl-benzamide scaffold of CAS 1005304-20-0 is structurally and patent-class distinct from the 2-aminopyrimidine FLT3 inhibitor series represented by FLT3-IN-11 and clinical candidates such as gilteritinib [1] [2]. Researchers investigating FLT3 inhibitor binding modes, resistance mechanisms, or structure-based drug design may employ this compound to probe interactions at the FLT3 ATP-binding site that differ from those exploited by 2-aminopyrimidine-based inhibitors. This scaffold differentiation is particularly relevant for programs requiring IP-diverse chemical matter or for academic studies comparing FLT3 inhibition mechanisms across chemotypes [3].

Meta-Substituent SAR in Benzamide-Containing Kinase Inhibitor Libraries

CAS 1005304-20-0 exemplifies a 3-fluoro benzamide substitution that combines minimal steric bulk (van der Waals radius = 1.47 Å) with significant electron-withdrawing character (Hammett σm = +0.34) and low lipophilicity (Hansch π = +0.14) [1]. This property triad is not replicated by 3-chloro, 3-bromo, 3-methyl, or 3-trifluoromethyl analogs, making the 3-fluoro compound a distinctive entry in focused kinase inhibitor libraries. Medicinal chemistry teams can use this compound as a key data point when correlating FLT3 activity and c-KIT selectivity with substituent physicochemical parameters, supporting computational QSAR model development [2].

Quote Request

Request a Quote for 3-fluoro-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.